An In-Depth Technical Guide to 1-Phenylpiperazine: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 1-Phenylpiperazine: Synthesis, Properties, and Applications
A Note to the Reader:
Initial research into the requested topic, "1-Phenylpiperazine-2-carbonitrile," did not yield sufficient public-domain, verifiable data to construct a comprehensive technical guide. This specific chemical structure does not appear to be a widely synthesized, characterized, or commercially available compound.
However, due to the close structural relationship and the extensive availability of technical information, this guide has been developed for the parent compound, 1-Phenylpiperazine (CAS No. 92-54-6) . This versatile chemical is a cornerstone in medicinal chemistry and serves as a critical precursor in the synthesis of a multitude of pharmaceutical agents. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its synthesis, characterization, and significant applications.
Introduction to 1-Phenylpiperazine
1-Phenylpiperazine is a heterocyclic aromatic organic compound featuring a piperazine ring substituted with a phenyl group at one of the nitrogen atoms.[1][2] Its unique structural arrangement, combining a flexible saturated heterocyclic amine with a rigid aromatic moiety, makes it a privileged scaffold in medicinal chemistry.[3][4] The two nitrogen atoms of the piperazine ring offer distinct sites for chemical modification, allowing for the synthesis of a diverse array of derivatives with tailored pharmacological properties.[5] This adaptability has led to its incorporation into numerous drugs targeting the central nervous system, including antidepressants, antipsychotics, and anxiolytics.[1][6]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of 1-phenylpiperazine is fundamental for its application in synthesis and for the quality control of its derivatives.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 92-54-6 | [7][8][9] |
| Molecular Formula | C₁₀H₁₄N₂ | [7][9][10] |
| Molecular Weight | 162.23 g/mol | [7][8][9] |
| Appearance | Clear, colorless to pale yellow liquid | [8][11] |
| Melting Point | 18.8 °C | [1][8] |
| Boiling Point | 286-287.2 °C | [1][8][9] |
| Density | 1.062 g/mL at 25 °C | [1][9] |
| Refractive Index (n20/D) | 1.588 | [1] |
| pKa (conjugate acid) | ~8.71 | [1] |
| Solubility | Insoluble in water; soluble in organic solvents | [1][8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 1-phenylpiperazine.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum typically shows characteristic signals for the aromatic protons of the phenyl group and the methylene protons of the piperazine ring.[12]
-
Aromatic protons (phenyl group): Multiplets in the range of δ 6.8-7.3 ppm.
-
Piperazine ring protons (-CH₂-): Signals appear at approximately δ 3.07 ppm and δ 2.95 ppm.[12]
-
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.[13][14]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the functional groups present.[14][15]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a molecular ion peak (M⁺) at m/z 162, corresponding to the molecular weight of 1-phenylpiperazine.[10][12]
Synthesis of 1-Phenylpiperazine
Several synthetic routes to 1-phenylpiperazine have been developed, with the choice of method often depending on the desired scale, purity, and available starting materials.
Buchwald-Hartwig Amination
A common and efficient method for the synthesis of arylpiperazines is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.
Workflow for Buchwald-Hartwig Synthesis of 1-Phenylpiperazine
Caption: Buchwald-Hartwig amination workflow for 1-phenylpiperazine synthesis.
Detailed Experimental Protocol:
-
Reaction Setup: To a Schlenk tube under an inert nitrogen atmosphere, add potassium tert-butoxide (KOtBu, 1.3 mmol), a palladium catalyst with an appropriate ligand (e.g., 1 mol% of a nickel-based complex), and 1,4-dioxane (2 mL).[16]
-
Addition of Reactants: Sequentially add piperazine (1.3 mmol) and chlorobenzene (1.0 mmol) to the reaction mixture.[16]
-
Reaction Conditions: Vigorously stir the mixture at 90 °C for approximately 4 hours.[16]
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel to yield the pure 1-phenylpiperazine.[16]
The causality behind these steps lies in the catalytic cycle of the Buchwald-Hartwig reaction, where the palladium catalyst facilitates the oxidative addition of the aryl halide, followed by coordination of the amine and subsequent reductive elimination to form the desired C-N bond. The base is crucial for deprotonating the amine, making it a more potent nucleophile.
Other Synthetic Approaches
Alternative methods for synthesizing 1-phenylpiperazine and its derivatives include:
-
Nucleophilic Aromatic Substitution: This can involve the reaction of piperazine with an activated aryl halide (e.g., a fluorinated or nitro-substituted benzene) under elevated temperatures.[1]
-
Reductive Amination: This method can be employed for the synthesis of more complex phenylpiperazine derivatives.
-
Cyclization of N-phenylethylenediamine precursors: This approach builds the piperazine ring from a linear precursor.[1][5]
Applications in Drug Discovery and Development
The 1-phenylpiperazine scaffold is a key component in a wide range of pharmaceuticals, primarily those targeting the central nervous system.[2][4] Its derivatives have been developed as:
-
Antidepressants and Anxiolytics: Many drugs in this class act as serotonin receptor modulators or reuptake inhibitors.[3][17] The phenylpiperazine moiety often plays a crucial role in binding to these receptors.
-
Antipsychotics: Atypical antipsychotics frequently incorporate the phenylpiperazine structure to modulate dopamine and serotonin receptor activity.[4]
-
Adrenergic Receptor Antagonists: Derivatives have been investigated for their potential in treating hypertension and vasospasm by blocking alpha-adrenergic receptors.[1][7]
-
Oncology: Recent research has explored phenylpiperazine derivatives as inhibitors of key signaling pathways in cancer, such as the epidermal growth factor receptor (EGFR) tyrosine kinase.[18]
Signaling Pathway Implication
Caption: Interaction of phenylpiperazine derivatives with CNS receptors.
Analytical Methodologies
Accurate and robust analytical methods are essential for the quality control of 1-phenylpiperazine and for pharmacokinetic studies of its derivatives.
Chromatographic Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation, identification, and quantification of 1-phenylpiperazine and related compounds.[19][20] It is particularly useful for the analysis of volatile derivatives.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is widely used for the quantification of phenylpiperazine derivatives in biological matrices such as plasma and urine, offering high sensitivity and selectivity.[21][22]
General LC-MS/MS Protocol for Quantification in Plasma:
-
Sample Preparation: Extract the analyte from the plasma sample using protein precipitation or liquid-liquid extraction.
-
Chromatographic Separation: Inject the extracted sample onto a suitable HPLC or UPLC column (e.g., a C18 column) to separate the analyte from matrix components.
-
Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection and quantification.[21]
Other Analytical Methods
-
Capillary Electrophoresis: This technique has been used for the determination of piperazine in pharmaceutical drug substances.[23]
Safety and Handling
1-Phenylpiperazine is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
Hazards: It is toxic if swallowed and in contact with skin, and it can cause severe skin burns and eye damage.[11][24]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and protective clothing, must be worn when handling this compound.[24]
-
Handling and Storage: Handle in a well-ventilated area, preferably in a fume hood. Store in a tightly closed container in a cool, dry place.
-
First Aid Measures:
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and immediately call a poison center or doctor.[24]
-
Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention.[24]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[24]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[24]
-
Conclusion
1-Phenylpiperazine is a compound of significant interest and utility in the fields of medicinal chemistry and drug development. Its versatile structure allows for the synthesis of a wide range of derivatives with diverse pharmacological activities. A thorough understanding of its synthesis, physicochemical properties, analytical methods, and safety precautions is essential for its effective and safe use in research and development. As new therapeutic challenges emerge, the 1-phenylpiperazine scaffold will likely continue to be a valuable starting point for the design and discovery of novel therapeutic agents.
References
-
Loba Chemie. (2019, March 8). 1-PHENYLPIPERAZINE For synthesis Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C spectroscopic parameters and statistical analysis for the phenylpiperazine derivative. Retrieved from [Link]
-
Loba Chemie. (n.d.). 92-54-6 CAS | 1-PHENYLPIPERAZINE | Laboratory Chemicals | Article No. 5237K. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenylpiperazine. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylpiperazine. Retrieved from [Link]
- Alver, Ö., Parlak, C., & Şenyel, M. (2007). FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 793-801.
- Phenylpiperazine. (n.d.).
- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
-
National Institute of Standards and Technology. (n.d.). Piperazine, 1-phenyl-. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzyl-4-cyano-4-phenylpiperidine. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
RSC Publishing. (2010). Analytical Methods. Retrieved from [Link]
-
JETIR.org. (2024). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. Retrieved from [Link]
- Google Patents. (n.d.). EP1436271B1 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors.
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved from [Link]
-
Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (1986). Gas Chromatographic Method for Determination of a Piperazine Derivative (Trelibet) and Its Metabolites in Human Plasma and Urine. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]
-
National Institutes of Health. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Retrieved from [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. N-Phenylpiperidine | 4096-20-2 [chemicalbook.com]
- 3. 4-Anilinopiperidine | C11H16N2 | CID 89982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-ANILINO-1-BENZYL-4-CYANOPIPERIDINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 1-BENZYL-4-PHENYLPIPERIDINE-4-CARBONITRILE HYDROCHLORIDE | CAS [matrix-fine-chemicals.com]
- 7. 4-Piperidinecarbonitrile, 4-phenyl-1-(phenylmethyl)-, hydrochloride (1:1) | C19H21ClN2 | CID 12652062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. chemimpex.com [chemimpex.com]
- 12. eMolecules 4-Phenyl-piperidine-4-carbonitrile | 40481-13-8 | MFCD00044491 | Fisher Scientific [fishersci.com]
- 13. 1-Benzyl-4-cyano-4-phenylpiperidine | C19H20N2 | CID 191408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. EP1436271B1 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors - Google Patents [patents.google.com]
- 15. prepchem.com [prepchem.com]
- 16. 1-Phenylpiperidine | C11H15N | CID 20038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Piperidinocarbonitrile | C6H10N2 | CID 73736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 21. CAS 158144-79-7: 1-N-Boc-4-phenylpiperidine-4-carbonitrile [cymitquimica.com]
- 22. CAS#:81262-67-1 | 1-(1-phenylcyclohexyl)piperidine-2-carbonitrile | Chemsrc [chemsrc.com]
- 23. 4-PHENYL-PIPERIDINE-4-CARBONITRILE [allbiopharm.com]
- 24. 4-PHENYL-PIPERIDINE-4-CARBONITRILE | 40481-13-8 [chemicalbook.com]
